molecular formula C3H2BrIN2 B2750850 4-Bromo-3-iodo-1H-pyrazole CAS No. 27258-14-6

4-Bromo-3-iodo-1H-pyrazole

Cat. No.: B2750850
CAS No.: 27258-14-6
M. Wt: 272.871
InChI Key: GUJCTDQAFPJYFU-UHFFFAOYSA-N
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Description

Significance of Polyhalogenated Pyrazole (B372694) Scaffolds

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. nih.govmdpi.comnih.gov Its derivatives are central to a wide range of pharmaceuticals and agrochemicals. nih.gov The introduction of multiple halogen atoms onto the pyrazole core dramatically expands its synthetic utility and can modulate the biological activity of the resulting molecules. beilstein-journals.orgacs.org

Polyhalogenated pyrazoles serve as versatile building blocks, providing multiple reaction sites for sequential and site-selective functionalization. This allows for the rapid construction of complex molecular architectures from a single, pre-halogenated core. nih.gov The presence of halogens can enhance the metabolic stability of drug candidates and improve their binding affinity to biological targets through halogen bonding. mdpi.com Consequently, the development of synthetic routes to access uniquely substituted polyhalogenated pyrazoles is an area of intense research. nih.govorganic-chemistry.org

Overview of Strategic Halogen Substitution Patterns in Heterocyclic Chemistry

The strategic placement of different halogen atoms (fluorine, chlorine, bromine, and iodine) on a heterocyclic ring is a powerful tool for controlling chemical reactivity. mdpi.comrsc.org Due to differences in electronegativity and carbon-halogen (C-X) bond strength, each halogen imparts distinct properties to the molecule. The C-I bond is the weakest and most polarizable, making iodo-substituted positions highly reactive in transition-metal-catalyzed cross-coupling reactions. Conversely, the C-Br bond is stronger and less reactive, often requiring more forcing conditions for cleavage.

This differential reactivity allows for selective, stepwise functionalization of polyhalogenated heterocycles. nih.gov Chemists can target a specific halogen for substitution while leaving others intact for subsequent transformations. This strategic approach is fundamental to modern synthetic chemistry, enabling the efficient and controlled assembly of highly substituted heterocyclic compounds. rsc.org The "halogen dance" reaction, a base-catalyzed halogen migration, further illustrates the intricate control that substitution patterns can exert on synthetic outcomes. rsc.org

Unique Reactivity Profile of Vicinal Bromo-Iodo Pyrazoles

4-Bromo-3-iodo-1H-pyrazole is a prime example of a heterocycle designed for selective chemical manipulation. The vicinal (adjacent) arrangement of bromine at the C4 position and iodine at the C3 position creates a distinct reactivity profile. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond, particularly in palladium-catalyzed cross-coupling reactions such as the Sonogashira, Suzuki, and Heck reactions. rsc.org This allows for selective substitution at the C3 position, leaving the C4-bromo substituent available for a second, different coupling reaction.

For instance, in Sonogashira cross-coupling reactions with phenylacetylene, the iodinated site of N-protected this compound reacts selectively. arkat-usa.orgresearchgate.net This chemoselectivity is crucial for building complex molecules where different aryl or alkyl groups are required at specific positions on the pyrazole ring.

The synthesis of this compound and its derivatives often requires protection of the pyrazole N-H group to prevent side reactions. arkat-usa.orgvulcanchem.com A common method involves reaction with ethyl vinyl ether to form an ethoxyethyl (EtOEt) protecting group. arkat-usa.orgresearchgate.netresearchgate.net However, a challenge during this process is the potential for the protecting group to migrate between the two nitrogen atoms under acidic conditions, which can lead to a mixture of isomers. arkat-usa.orgvulcanchem.com Careful control of reaction conditions is therefore essential to isolate the desired N-protected regioisomer in high yield. arkat-usa.orgresearchgate.net

Below are the key identification and spectroscopic data for the parent compound and its N-protected form.

Table 1: Physicochemical and Spectroscopic Data for this compound and its N-Ethoxyethyl Derivative

Property This compound 4-Bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole
CAS Number 27258-14-6 sigmaaldrich.comavantorsciences.com Not available
Molecular Formula C₃H₂BrIN₂ avantorsciences.com C₇H₁₀BrIN₂O vulcanchem.com
Molecular Weight 272.87 g/mol avantorsciences.com 344.98 g/mol vulcanchem.com
Physical Form Solid sigmaaldrich.com Slightly yellow crystals arkat-usa.org
¹H NMR (DMSO-d₆) Not available in searched sources δ: 8.19 (s, 1H), 5.52 (q, 1H), 3.42 (dq, 1H), 3.21 (dq, 1H), 1.56 (d, 3H), 1.04 (t, 3H) arkat-usa.org
¹³C NMR (DMSO-d₆) Not available in searched sources δ: 130.5, 102.7, 102.6, 87.9, 63.9, 21.4, 15.1 arkat-usa.org

| Mass Spec (m/z) | Not available in searched sources | 346, 344 arkat-usa.org |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-iodo-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrIN2/c4-2-1-6-7-3(2)5/h1H,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJCTDQAFPJYFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Bromo 3 Iodo 1h Pyrazole and Its Derivatives

Direct Halogenation Strategies for Pyrazole (B372694) Core Functionalization

Direct C-H halogenation of the pyrazole ring is a primary strategy for introducing halogen atoms. The regioselectivity of electrophilic halogenation on the pyrazole nucleus is well-established, with the C-4 position being the most reactive site. researchgate.netresearchgate.net Consequently, direct halogenation of an unsubstituted pyrazole typically yields the 4-halopyrazole. researchgate.net To achieve substitution at the C-3 or C-5 positions, the C-4 position must first be occupied or blocked. researchgate.net

The synthesis of 4-bromo-3-iodopyrazoles often involves a stepwise approach. First, the more reactive C-4 position is brominated, followed by iodination at the C-3 (or C-5) position. Reagents such as N-halosuccinimides (NXS), including N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS), are commonly employed for these transformations under mild conditions. researchgate.netthieme-connect.com For instance, the reaction of pyrazoles with NXS in solvents like carbon tetrachloride or water can provide 4-halopyrazoles in excellent yields without the need for a catalyst. researchgate.nettandfonline.com A metal-free protocol for the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines using NXS in DMSO has also been developed, showcasing the versatility of this method for creating 4-halogenated pyrazole derivatives. thieme-connect.combeilstein-archives.org

One-pot methodologies have also been developed to streamline the synthesis of 4-bromopyrazoles. An efficient, solvent-free, one-pot regioselective synthesis involves the reaction of 1,3-dicarbonyl compounds with arylhydrazines, followed by bromination with N-bromosaccharin, using silica (B1680970) gel-supported sulfuric acid as a catalyst. jmcs.org.mxresearchgate.net While this method is effective for producing 4-bromopyrazoles, achieving a 3-iodo-4-bromo substitution pattern requires a multi-step sequence, often involving protection and directed metallation strategies.

ReagentHalogenPositionConditionsYield
N-Bromosuccinimide (NBS)Br4CCl4 or Water, RTExcellent
N-Iodosuccinimide (NIS)I4Acetic Acid/TFA, 80°CGood
N-BromosaccharinBr4Solvent-free, H2SO4/SiO2Excellent
I2 / CANI4MeCNGood

Convergent and Divergent Synthetic Routes from Precursor Pyrazoles

Convergent and divergent strategies offer powerful alternatives to direct halogenation, allowing for the construction of the pyrazole ring with the desired halogenation pattern already incorporated from the starting materials.

Multi-component reactions (MCRs) provide an efficient and atom-economical approach to constructing complex molecular scaffolds like pyrazoles in a single step from three or more starting materials. beilstein-journals.orgrsc.orgmdpi.com The synthesis of pyrazoles via MCRs often involves the condensation of a 1,3-dielectrophile (or a precursor) with a hydrazine (B178648) derivative. beilstein-journals.org For the synthesis of halogenated pyrazoles, halogen-containing building blocks can be employed.

For example, a four-component reaction of (hetero)aromatic aldehydes, hydrazine hydrate, a β-ketoester, and an active methylene (B1212753) compound like malononitrile (B47326) can yield highly substituted pyranopyrazoles. mdpi.comrsc.org By selecting halogenated starting materials, it is conceivable to construct a pyrazole core with embedded halogen atoms. While direct MCR synthesis of 4-Bromo-3-iodo-1H-pyrazole is not prominently documented, the modularity of MCRs presents a viable and flexible strategy for accessing such derivatives by employing appropriately halogenated precursors. beilstein-journals.org

The [3+2] cycloaddition reaction is a cornerstone of pyrazole synthesis, typically involving a 1,3-dipole, such as a nitrile imine or a diazo compound, and a dipolarophile, like an alkyne or alkene. nih.govccspublishing.org.cn This methodology is particularly well-suited for preparing halogenated pyrazoles by using halogenated reaction partners.

A regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles has been achieved through the Huisgen [3+2] cycloaddition of nitrile imines with a trisubstituted bromoalkene, which acts as an alkyne surrogate. nih.gov The reaction proceeds through a bromopyrazoline intermediate that undergoes in situ dehydrobromination to yield the aromatic pyrazole. Similarly, 1,3-dipolar cycloaddition of in situ generated diazo compounds with alkynyl bromides can produce 4-bromo-3,5-diaryl-pyrazoles with high regioselectivity. organic-chemistry.org These cycloaddition strategies offer precise control over the placement of a bromine atom on the pyrazole ring, which can then be subjected to further functionalization, such as iodination at the C-3 position, to access the target compound.

Reaction TypeKey ReactantsHalogen SourceProduct Type
[3+2] CycloadditionNitrile Imine, BromoalkeneBromoalkene4-Bromopyrazole
[3+2] CycloadditionDiazo Compound, Alkynyl BromideAlkynyl Bromide4-Bromopyrazole
[3+2] CycloadditionSydnone, 2-Alkynyl-1,3-dithianeHalogenated SydnoneHalogenated Pyrazole

N-Protection Chemistry and its Role in Regioselective Synthesis

The acidic N-H proton of the pyrazole ring can interfere with many synthetic transformations, and its presence allows for tautomerism, which can lead to mixtures of regioisomers. N-protection is therefore a crucial strategy to enhance solubility, prevent side reactions, and direct regioselectivity during subsequent functionalization steps, such as metallation and halogenation. nih.govrsc.org

A variety of protecting groups have been employed for the pyrazole nitrogen, including the tert-butoxycarbonyl (Boc) arkat-usa.org, tetrahydropyranyl (THP) rsc.org, and (2-trimethylsilyl)ethoxymethyl (SEM) groups. nih.gov The 1-(1-ethoxyethyl) (EtOEt) group has proven particularly useful in the synthesis of halogenated pyrazoles. arkat-usa.orgresearchgate.net

The EtOEt group can be readily introduced by reacting the N-H pyrazole with ethyl vinyl ether in the presence of a catalytic amount of acid, such as trifluoroacetic acid (TFA). arkat-usa.org This protection strategy was successfully applied to synthesize 4-bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole. arkat-usa.org The synthesis started from this compound, which was protected with ethyl vinyl ether to yield the N-EtOEt protected product in good yield (78.6%). arkat-usa.org The EtOEt group is advantageous because it is stable under various reaction conditions, including those used for cross-coupling reactions, yet can be easily removed under mild acidic conditions to regenerate the N-H pyrazole. arkat-usa.orgresearchgate.net

Protecting GroupIntroduction ReagentCleavage ConditionKey Features
EtOEt Ethyl vinyl ether, TFAMild acidStable, easily removed
Boc Di-tert-butyl dicarbonateNaBH4 in EtOH arkat-usa.org or AcidAcid labile, base stable
THP DihydropyranAcidGreen, solvent-free introduction possible rsc.org
SEM SEM-ClFluoride (B91410) source or acidAllows for "SEM switch" transposition nih.gov

An important consideration in N-protection chemistry is the potential for protecting group migration, especially in unsymmetrically substituted pyrazoles. During the synthesis of N-EtOEt protected di-substituted pyrazoles, it was observed that the EtOEt group could migrate between the two nitrogen atoms under acidic conditions. arkat-usa.org

When the reaction of 3,4-diiodo-1H-pyrazole or this compound with ethyl vinyl ether was monitored, mixtures of N-1 and N-2 protected isomers were detected after prolonged reaction times at room temperature in the presence of TFA. arkat-usa.org This migration is driven by the equilibrium established under the acidic conditions required for the protection reaction. To control the regioselectivity and isolate the desired isomer, it is crucial to carefully manage the reaction conditions, such as temperature and reaction time. For the synthesis of 4-bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole, portionwise addition of ethyl vinyl ether at a controlled temperature (28–33 °C) was employed to manage the exothermic reaction and minimize isomer formation. arkat-usa.org This highlights the delicate balance required to achieve high yields and regiochemical purity in the synthesis of complex, N-protected pyrazole derivatives.

Control of Regioselectivity in Pyrazole Ring Formation and Halogenation

The synthesis of specifically substituted pyrazoles, such as this compound, necessitates precise control over the regiochemical outcomes of both the initial ring-forming reactions and subsequent functionalization steps, particularly halogenation. The relative positioning of substituents on the pyrazole core is critical to the compound's properties and its utility as a synthetic intermediate. Therefore, methodologies that can selectively direct the formation of specific regioisomers are of paramount importance in synthetic organic chemistry.

Regioselectivity in Pyrazole Ring Formation

The most common and versatile method for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. mdpi.com When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the reaction can potentially yield two different regioisomeric pyrazoles. The control of this regioselectivity is a significant synthetic challenge.

The outcome of the condensation reaction is influenced by several factors, including the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions such as solvent and pH. For instance, the reaction of an unsymmetrical β-diketone with a substituted hydrazine can lead to a mixture of isomers where the substituent on the nitrogen atom is adjacent to either the R1 or R3 substituent of the original diketone. mdpi.com

Recent studies have demonstrated that the choice of solvent can dramatically influence the regioselectivity of pyrazole formation. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), has been shown to significantly improve the regioselectivity in the synthesis of N-methylpyrazoles from 1,3-diketones and methylhydrazine. conicet.gov.ar As illustrated in the table below, shifting from a conventional solvent like ethanol (B145695) to HFIP can dramatically alter the ratio of the resulting regioisomers in favor of the desired product. conicet.gov.ar

1,3-Diketone Substituent (R)SolventRegioisomeric Ratio (2a:2a')
CF3Ethanol85:15
CF3TFE95:5
CF3HFIP97:3
C2F5Ethanol82:18
C2F5HFIP>99:1
n-C3F7Ethanol80:20
n-C3F7HFIP>99:1

This table illustrates the effect of different solvents on the regioselectivity of the reaction between various 1,3-diketones and methylhydrazine. The ratio represents the isomers with the methyl group adjacent to the non-fluorinated substituent versus the fluorinated substituent.

Other strategies to control regioselectivity include the use of pre-functionalized synthons that guide the cyclization reaction towards a single isomer. For example, employing α,β-unsaturated carbonyl compounds with a leaving group at the β-position can also lead to the regioselective formation of pyrazoles. mdpi.com

Regioselectivity in Pyrazole Halogenation

Once the pyrazole ring is formed, the regioselective introduction of halogens is the next critical step in the synthesis of compounds like this compound. The electronic nature of the pyrazole ring dictates the position of electrophilic substitution. The C4 position of the pyrazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack. pharmaguideline.comresearchgate.net Consequently, direct halogenation of an unsubstituted pyrazole with electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) will almost exclusively yield the 4-halo-pyrazole. researchgate.netbeilstein-archives.org

To achieve substitution at other positions (C3 or C5), more advanced strategies are required that override the inherent reactivity of the C4 position.

Halogenation at the C5-Position: A common strategy to achieve halogenation at the C5 position is through directed ortho-metalation. This involves the deprotonation of the pyrazole ring at the C5 position using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to form a pyrazolide anion. This anion can then be quenched with an electrophilic halogen source (e.g., I2, Br2) to introduce the halogen atom specifically at the C5 position. This method is highly regioselective for the C5 position due to the directing effect of the N1 substituent. rsc.orgnih.gov

Halogenation at the C3-Position: Introducing a halogen at the C3 position is often more challenging. One approach involves the use of a pyrazole precursor that already contains a substituent at the C4 position, thereby blocking it from electrophilic attack. Subsequent halogenation can then be directed to the C3 or C5 positions. Another method involves the Sandmeyer reaction, starting from a 3-aminopyrazole, which can be converted to a diazonium salt and subsequently displaced by a halide. researchgate.net

For the specific synthesis of this compound, a multi-step halogenation sequence is necessary. A plausible synthetic route would involve the initial regioselective bromination at the C4 position of a suitable pyrazole precursor. Following this, a directed iodination at the C3 position would be required. This can be a challenging transformation, and often relies on the careful choice of protecting groups and reaction conditions. For example, the N-H group of pyrazoles can be protected, for instance with an ethoxyethyl (EtOEt) group, to facilitate subsequent reactions. arkat-usa.org The synthesis of this compound has been achieved, and its N-protected derivatives can be used in further synthetic modifications, such as cross-coupling reactions. arkat-usa.org

The table below summarizes various halogenation methods and their regiochemical outcomes on the pyrazole ring.

MethodReagentsPosition of HalogenationReference
Electrophilic HalogenationNBS, NIS, Br2, I2C4 (if unsubstituted) researchgate.netbeilstein-archives.org
Directed Metalation1. n-BuLi 2. Electrophilic halogen (I2, C2Cl6)C5 rsc.orgnih.gov
CAN-mediated IodinationI2, CANC4 rsc.orgnih.gov
Sandmeyer Reaction1. NaNO2, H+ 2. CuXC3 or C5 (from corresponding amine) researchgate.net

This table provides an overview of common methods for the regioselective halogenation of the pyrazole ring. The choice of method depends on the desired position of the halogen substituent.

By combining these regioselective strategies for both the pyrazole ring formation and its subsequent halogenation, it is possible to synthesize a wide array of specifically substituted pyrazoles, including complex targets like this compound, which are valuable building blocks in medicinal chemistry and materials science.

Exploration of Reactivity and Chemoselective Transformations of 4 Bromo 3 Iodo 1h Pyrazole

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly with palladium, has proven to be a powerful tool for the selective transformation of dihalogenated heterocycles like 4-bromo-3-iodo-1H-pyrazole. The ability to control which halogen participates in the reaction is crucial for the synthesis of complex molecules.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a widely used method for the formation of carbon-carbon bonds. In the case of this compound, the higher reactivity of the C-I bond allows for selective coupling at the C3 position while leaving the C-Br bond intact for potential subsequent transformations.

Research has demonstrated that N-protected 4-iodopyrazole derivatives can be successfully arylated via Suzuki-Miyaura reactions. For instance, the coupling of a 4-iodopyrazole with phenylboronic acid in the presence of a palladium catalyst such as palladium acetate (Pd(OAc)₂) and a base like potassium carbonate (K₂CO₃) in a solvent like dimethylacetamide (DMA) can yield the corresponding 4-arylpyrazole. rsc.org This chemoselectivity is a key feature in the synthetic utility of dihalopyrazoles.

A study on the Suzuki-Miyaura cross-coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids utilized the XPhos Pd G2 precatalyst to achieve the synthesis of 4-substituted-1H-pyrazole-3,5-diamines. rsc.org This highlights the adaptability of the Suzuki-Miyaura reaction for different substituted pyrazole (B372694) systems.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Halogenated Pyrazoles

Pyrazole DerivativeCoupling PartnerCatalyst SystemProductYield
4-Iodo-1-benzylpyrazolePhenylboronic acidPd(OAc)₂, K₂CO₃, DMA5-Phenyl-4-iodo-1-benzylpyrazole74% rsc.org
4-Bromo-3,5-dinitro-1H-pyrazoleVarious aryl/heteroaryl boronic acidsXPhos Pd G24-Aryl/heteroaryl-3,5-dinitropyrazolesGood to excellent

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is instrumental in the synthesis of alkynyl-substituted pyrazoles. For this compound, the reaction is expected to proceed selectively at the more reactive C-I bond.

A convenient synthetic route for 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives has been developed, and their subsequent Sonogashira cross-coupling with phenylacetylene has been investigated. arkat-usa.org These reactions were performed under standard Sonogashira conditions, leading to the formation of 3-(phenylethynyl)-1H-pyrazole derivatives in high yields. arkat-usa.org

Table 2: Sonogashira Coupling of Substituted 1-(1-protected)-3-iodo-1H-pyrazole Derivatives with Phenylacetylene arkat-usa.org

EntrySubstrateProductYield (%)
11-(1-Ethoxyethyl)-3-iodo-1H-pyrazole1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole92
24-Bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole4-Bromo-1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole85
31-(1-Ethoxyethyl)-3-iodo-4-methyl-1H-pyrazole1-(1-Ethoxyethyl)-4-methyl-3-(phenylethynyl)-1H-pyrazole90

The successful and high-yielding Sonogashira coupling of the N-protected this compound derivative at the C3 position further demonstrates the chemoselectivity achievable with this substrate. arkat-usa.org

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex, to create a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and has been applied to challenging substrates, including five-membered heterocycles like pyrazoles. nih.gov

While specific studies on the Negishi coupling of this compound were not found in the search results, the general principles of Negishi coupling suggest that it would be a viable method for its functionalization. The reaction would likely proceed with high selectivity at the C-I bond. The development of highly active catalyst systems, such as those based on palladacycle precatalysts, has expanded the scope of Negishi coupling to include a wide range of heteroaryl halides under mild conditions. nih.gov

Other organometallic cross-coupling variants, such as Stille coupling (organotin reagents) and Hiyama coupling (organosilicon reagents), could also potentially be employed for the selective functionalization of this compound, leveraging the differential reactivity of the two halogen atoms.

The presence of two different halogens on the pyrazole ring allows for sequential or iterative cross-coupling reactions, where each halogen is addressed in a separate step. nih.gov This approach provides a powerful strategy for the synthesis of polysubstituted pyrazoles.

In transition-metal-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the order C-I > C-Br > C-Cl. nih.gov This difference in reactivity is the basis for the chemoselectivity observed in the reactions of this compound. The C-I bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the C-Br bond.

This reactivity difference allows for the selective coupling at the C3 position (iodine) under milder conditions, leaving the C4 position (bromine) available for a subsequent, typically more forcing, cross-coupling reaction. This stepwise approach enables the introduction of two different substituents at the C3 and C4 positions in a controlled manner. One-pot procedures have been developed where, after the first coupling at the iodine position, a second coupling partner and modified reaction conditions are introduced to react at the bromine position. nih.gov

The efficiency of cross-coupling reactions is influenced by both steric and electronic factors. Steric hindrance around the reaction center can impede the approach of the catalyst and the coupling partners, leading to lower reaction rates and yields. For instance, the presence of a bulky substituent on the nitrogen of the pyrazole ring or on the coupling partner can affect the efficiency of the reaction. rsc.org

Electronic effects also play a crucial role. Electron-withdrawing groups on the pyrazole ring can increase the reactivity of the C-X bond towards oxidative addition, while electron-donating groups can have the opposite effect. Similarly, the electronic nature of the coupling partner influences the transmetalation step of the catalytic cycle. For example, in Suzuki-Miyaura coupling, electron-rich boronic acids have been shown to give good to better yields compared to electron-withdrawing ones in certain systems. mdpi.com

Chemo- and Regioselectivity in Dual Halogen Cross-Coupling

Directed Metalation and Halogen-Metal Exchange Reactions

The presence of two different halogen atoms at the C3 and C4 positions of the pyrazole ring, along with the acidic N-H proton, makes this compound a versatile substrate for directed metalation and halogen-metal exchange reactions. These transformations are powerful tools for the regioselective introduction of a wide range of functional groups, enabling the synthesis of complex, polysubstituted pyrazole derivatives. The chemoselectivity of these reactions is primarily governed by the choice of organometallic reagent, reaction conditions, and the inherent reactivity difference between the carbon-iodine and carbon-bromine bonds.

Lithium-Halogen Exchange with Organolithium Reagents

Lithium-halogen exchange is a rapid and efficient method for generating organolithium species from organic halides. wikipedia.org In the case of this compound, the significant difference in reactivity between iodine and bromine dictates the regiochemical outcome of this reaction. The exchange rate for halogens typically follows the order I > Br > Cl, meaning that organolithium reagents will selectively replace the iodine atom at the C3 position over the bromine atom at C4. wikipedia.orgscribd.com

This chemoselective exchange is a kinetically controlled process, often occurring at very low temperatures (e.g., -78 °C to -100 °C) to prevent side reactions. harvard.edunih.govtcnj.edu The reaction involves the treatment of the N-protected pyrazole with an organolithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi). The resulting 3-lithiated-4-bromopyrazole intermediate is a potent nucleophile that can be trapped with various electrophiles to introduce new substituents exclusively at the C3 position.

For instance, studies on 1-aryl-3-CF3-1H-pyrazoles have shown that treatment with n-BuLi followed by quenching with elemental iodine leads exclusively to the 5-iodo derivative, demonstrating the precision of lithiation followed by electrophilic trapping. nih.gov A similar principle applies to this compound, where the pre-existing iodo group would direct the exchange. The reaction of an N-protected form of this compound (specifically, 4-bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole) with organolithium reagents would be expected to proceed via selective exchange at the C3-iodo position. arkat-usa.org The resulting lithium intermediate can then react with electrophiles such as aldehydes, ketones, or alkyl halides.

Table 1: Representative Lithium-Halogen Exchange and Electrophilic Quench

Substrate Precursor Organolithium Reagent Conditions Intermediate Electrophile (E+) Product

Grignard Reagent Applications in Pyrazole Derivatization

Grignard reagents offer an alternative pathway for the functionalization of halogenated pyrazoles through halogen-magnesium exchange. This method can be particularly useful for substrates that are sensitive to the high reactivity of organolithium compounds. The exchange typically involves treating the halo-pyrazole with an alkylmagnesium halide, such as isopropylmagnesium chloride (i-PrMgCl) or ethylmagnesium bromide (EtMgBr). nih.govarkat-usa.org

Similar to the lithium-halogen exchange, the C-I bond is more reactive than the C-Br bond in the halogen-magnesium exchange. researchgate.net Therefore, treating N-protected this compound with a Grignard reagent is expected to selectively form the C3-magnesiated pyrazole. Research on the derivatization of N-protected diiodopyrazoles and related compounds has demonstrated the feasibility of converting C-I bonds into Grignard reagents, which can then be used to synthesize pyrazole aldehydes by reaction with formylating agents. arkat-usa.orgresearchgate.net

However, the reactivity of iodopyrazoles towards Grignard reagents can be sluggish. For example, 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole showed low conversion with ethylmagnesium bromide, although reactivity improved when using a 2-propylmagnesium bromide-lithium bromide complex. researchgate.net This suggests that for this compound, carefully optimized conditions or more reactive Grignard reagents might be necessary for efficient transformation. A combination of i-PrMgCl and n-BuLi has been developed as a highly selective method for performing bromo-metal exchange, which could potentially be adapted for iodo-metal exchange in this specific substrate. nih.gov

Table 2: Grignard Reagent Formation and Subsequent Reactions

Substrate Grignard Reagent/Conditions Intermediate Electrophile Product Reference
1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole EtMgBr, THF, 0 °C to rt Mixture of 3- and 4-magnesiated species DMF Mixture of 3- and 4-formyl pyrazoles researchgate.net

Mechanistic Insights into Regiochemical Control of Metalation

The high regioselectivity observed in the metalation of this compound is a consequence of several factors, primarily the differential reactivity of the two halogen atoms. The C-I bond is longer and weaker than the C-Br bond, making it more susceptible to both nucleophilic attack by the organometallic reagent and oxidative insertion.

The mechanism of lithium-halogen exchange is believed to proceed through a nucleophilic pathway involving the formation of a reversible "ate-complex". wikipedia.orgharvard.edu In this model, the carbanion of the organolithium reagent attacks the halogen atom on the pyrazole ring. The stability of the resulting organolithium species also plays a role, with sp²-hybridized carbanions (like those on an aromatic ring) being more stable than sp³-hybridized ones. wikipedia.org The kinetic preference for iodine exchange is so strong that the reaction can be performed with high selectivity. scribd.comharvard.edu

For Grignard reagents, the formation can occur via direct oxidative addition of magnesium metal or through a halogen-metal exchange with a pre-formed Grignard reagent like i-PrMgCl. The exchange mechanism is also favored at the more reactive C-I bond. The use of reagents like i-PrMgCl in combination with LiCl can facilitate the exchange by breaking up magnesium aggregates and increasing the reactivity of the organometallic species. nih.gov

In addition to halogen-metal exchange, directed ortho-metalation (DoM) is another key strategy, although it is more relevant for C-H activation guided by a directing group. rsc.orgnih.govbaranlab.org For this compound, the primary pathway for regiochemical control using organolithium or Grignard reagents is the preferential halogen-metal exchange at the C3-iodo position due to its superior kinetic reactivity.

Nucleophilic Substitution and Displacement Reactions at Halogenated Centers

The halogen atoms on the this compound ring are susceptible to nucleophilic substitution, providing a direct route to introduce heteroatom functionalities. These reactions can proceed through various mechanisms, including transition-metal-catalyzed cross-coupling reactions, which are particularly effective for forming C-O, C-N, and C-S bonds on aromatic heterocycles.

Direct nucleophilic aromatic substitution (SNAr) is generally challenging on electron-rich pyrazole rings unless activated by strongly electron-withdrawing groups. Therefore, metal-catalyzed processes are often the methods of choice. Copper- and palladium-catalyzed reactions are well-established for the functionalization of halopyrazoles.

For example, a copper(I) iodide (CuI)-catalyzed coupling protocol has been successfully developed for the direct 4-alkoxylation of 4-iodo-1H-pyrazoles with various alcohols. nih.gov This type of Ullmann condensation involves the reaction of the iodopyrazole with an alcohol in the presence of a copper catalyst, a ligand (e.g., a phenanthroline derivative), and a base. Given the higher reactivity of the C-I bond compared to the C-Br bond in such coupling reactions, it is anticipated that this compound would react selectively at the C3 position under these conditions, allowing for the introduction of an alkoxy group.

Table 3: Representative Nucleophilic Substitution Reactions

Substrate Nucleophile Catalyst/Ligand Base Conditions Product Reference
4-Iodo-1H-pyrazoles Alcohols CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline K-OtBu 130 °C, Microwave 4-Alkoxy-1H-pyrazoles nih.gov

The C4-bromo substituent could potentially undergo subsequent substitution under more forcing conditions or with a different catalyst system, enabling a stepwise functionalization of the pyrazole core.

Intramolecular Cyclization and Ring Annulation for Fused Systems

Derivatives of this compound are valuable precursors for the synthesis of fused pyrazole systems. By installing appropriate functional groups at the C3 or C4 positions (following the selective reactions described above), intramolecular cyclization reactions can be triggered to construct new rings onto the pyrazole core. These annulation strategies are critical for accessing complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry. researchgate.net

A common strategy involves a two-step process:

Functionalization: A side chain containing a reactive moiety (e.g., an alkyne, alkene, or nitrile oxide precursor) is introduced at the C3 or C4 position via halogen-metal exchange or cross-coupling.

Cyclization: An intramolecular reaction is induced, often promoted by a metal catalyst, acid, or base, to form the fused ring system.

For example, pyrazole derivatives bearing alkyne and aldehyde functionalities can undergo intramolecular cyclization to form novel fused heterocycles. arkat-usa.org A derivative of this compound could first be functionalized at the C3-position with a propargyloxy group via nucleophilic substitution of the iodide. Subsequent introduction of an aldehyde at the C4-position (after a second halogen-metal exchange) would furnish a substrate primed for an intramolecular nitrile oxide cycloaddition (INOC), leading to complex fused systems like pyrazolo[4′,3′:5,6]pyrano[4,3-c] wikipedia.orgrsc.orgoxazoles. mdpi.com

Annulation reactions involving metallacycle-mediated couplings are also powerful methods for building fused carbocyclic rings. nih.gov A suitably functionalized pyrazole derivative could participate in such transformations to create diverse polycyclic frameworks. The versatility of the C-I and C-Br bonds allows for the sequential introduction of the necessary tethers to facilitate these ring-closing events.

Table 4: Potential Annulation Strategies for Fused Pyrazole Synthesis

Functionalized Pyrazole Intermediate Reaction Type Key Reagents/Conditions Fused System Product Reference
3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oxime Intramolecular Nitrile Oxide Cycloaddition (INOC) NaOCl Pyrazolo[4′,3′:5,6]pyrano[4,3-c] wikipedia.orgrsc.orgoxazole mdpi.com
Alkyne-Diketone Pyrazole Derivative Metallacycle-mediated annulative coupling Ti(Oi-Pr)₄, c-C₅H₉MgCl Fused Carbocycles nih.gov

Strategic Utility of 4 Bromo 3 Iodo 1h Pyrazole As a Synthetic Building Block

Elaboration to Highly Functionalized Pyrazole (B372694) Derivatives

The true synthetic power of 4-bromo-3-iodo-1H-pyrazole lies in its capacity for selective functionalization, leveraging the differential reactivity of the C-I and C-Br bonds to introduce a variety of substituents onto the pyrazole core.

The introduction of diverse functional groups onto the this compound scaffold is well-documented. The N-H group is typically protected first to prevent side reactions and improve solubility. A common and effective method is the reaction with ethyl vinyl ether in the presence of a catalytic amount of trifluoroacetic acid (TFA), which yields the N-1-(1-ethoxyethyl) protected pyrazole in good yield. arkat-usa.org

With the nitrogen protected, the C-3 iodo group can be selectively targeted for cross-coupling reactions. Sonogashira coupling with terminal alkynes, such as phenylacetylene, proceeds efficiently at the C-3 position, leaving the C-4 bromo group intact. This selectivity is attributed to the greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed reactions.

However, the electronic nature of other substituents on the pyrazole ring can significantly influence reactivity. For instance, a 3-iodo-pyrazole derivative bearing a nitro group at the C-4 position was found to be unreactive under Sonogashira conditions. arkat-usa.org In contrast, the isomeric 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole successfully underwent coupling, yielding the desired product in 58% yield, demonstrating the subtle electronic effects that govern these transformations. arkat-usa.org

Introduction of carbonyl groups can be achieved through halogen-metal exchange followed by trapping with an electrophile. For example, related N-protected iodopyrazoles can be converted into Grignard reagents, which are then reacted with suitable electrophiles to furnish pyrazole-carbaldehydes. arkat-usa.org

Table 1: Sonogashira Cross-Coupling of N-Protected 3-Iodo-1H-pyrazole Derivatives

Starting MaterialCoupling PartnerConditionsProductYieldReference
1-(1-Ethoxyethyl)-4-iodo-3-nitro-1H-pyrazolePhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N, THF1-(1-Ethoxyethyl)-3-nitro-4-(phenylethynyl)-1H-pyrazole58% arkat-usa.org
4-Bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazolePhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N, THF4-Bromo-1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole- arkat-usa.org

Trifluoromethylated pyrazoles are of significant interest in medicinal and agrochemical research due to the unique properties imparted by the CF₃ group. While the direct trifluoromethylation of this compound is not explicitly described, modern synthetic chemistry offers plausible routes for such a transformation. Palladium-catalyzed cross-coupling reactions using trifluoromethylating agents (e.g., TMSCF₃ with a fluoride (B91410) source, or trifluoromethyl-metal complexes) are commonly used to install CF₃ groups onto aryl and heteroaryl halides. Given the reactivity of the C-I and C-Br bonds in this compound, a selective coupling reaction could potentially be developed to synthesize 4-bromo-3-(trifluoromethyl)-1H-pyrazole or its 3-iodo-4-(trifluoromethyl) isomer. However, the literature more commonly describes the synthesis and subsequent functionalization of pre-trifluoromethylated pyrazole building blocks. nih.govsigmaaldrich.commyskinrecipes.com

Precursors for Diverse Chemical Entities via Sequential Transformations

The most powerful application of this compound is its use as a scaffold for sequential, site-selective functionalization. The differential reactivity of the carbon-iodine bond versus the carbon-bromine bond is the key to this strategy. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Heck couplings. This allows for an initial reaction to occur selectively at the C-3 position. arkat-usa.org

A typical synthetic sequence involves three key steps:

N-Protection: The pyrazole nitrogen is protected, commonly with an acid-labile group like 1-ethoxyethyl (EtOEt), to enhance solubility and prevent interference in subsequent steps. arkat-usa.org

Selective C-3 Functionalization: A cross-coupling reaction is performed under conditions that favor the activation of the C-I bond. For example, a Sonogashira coupling can introduce an alkynyl substituent at the C-3 position, leaving the C-4 bromine untouched. arkat-usa.org

C-4 Functionalization: The resulting 4-bromo-3-substituted pyrazole can then undergo a second cross-coupling reaction at the C-4 position. This step typically requires more forcing conditions to activate the less reactive C-Br bond. This allows for the introduction of a second, different substituent, leading to a fully functionalized, non-symmetrical pyrazole derivative.

This step-wise approach provides a controlled and versatile route to complex pyrazoles that would be difficult to access through other methods.

Table 2: A Representative Sequential Transformation Strategy

StepReactionDescriptionReference
1N-ProtectionReaction of this compound with ethyl vinyl ether and TFA catalyst to yield 4-bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole. arkat-usa.org
2Selective C-3 Coupling (e.g., Sonogashira)Palladium/copper-catalyzed reaction with a terminal alkyne to selectively substitute the iodine atom, yielding a 4-bromo-3-alkynyl pyrazole. arkat-usa.org
3C-4 Coupling (e.g., Suzuki)Palladium-catalyzed reaction of the remaining C-Br bond with a boronic acid to introduce an aryl or alkyl group at the C-4 position. nih.gov
4DeprotectionMild acidic workup to remove the ethoxyethyl protecting group and reveal the N-H of the final, highly substituted pyrazole. arkat-usa.org

Theoretical and Advanced Spectroscopic Investigations of 4 Bromo 3 Iodo 1h Pyrazole and Its Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and predicting the reactivity of heterocyclic compounds, including 4-Bromo-3-iodo-1H-pyrazole and its analogs. researchgate.netnih.govdoaj.org DFT calculations allow for the modeling of molecular properties with a favorable balance between computational cost and accuracy, providing insights into aspects that can be challenging to determine experimentally. researchgate.netmdpi.com

The reactivity of the pyrazole (B372694) ring is dictated by the electron distribution within its structure. The pyrazole scaffold possesses both acidic and basic properties, with three positions of a nucleophilic nature (N1, N2, C4) and two of an electrophilic nature (C3, C5). nih.govresearchgate.net The C4 position is typically the most electron-rich, making it susceptible to electrophilic substitution, while the C3 and C5 positions are more electron-deficient due to their proximity to the electronegative nitrogen atoms, rendering them targets for nucleophilic attack. researchgate.netquora.comrrbdavc.org

DFT methods are also employed to calculate bond dissociation energies (BDEs), which are crucial for predicting the stability of chemical bonds and the feasibility of certain reaction pathways. The BDEs for the C-Br and C-I bonds in this compound are of particular interest, as these sites are prime candidates for functionalization via cross-coupling reactions. While specific BDE values for this molecule require dedicated calculations, general trends can be predicted. The C-I bond is expected to have a lower BDE than the C-Br bond, suggesting that the iodine atom would be more readily cleaved in reactions involving radical intermediates or oxidative addition steps in catalytic cycles.

Table 1: Representative Bond Dissociation Energies (BDEs) at 298 K

Bond Typical BDE (kJ/mol)
C-Br (in bromoarenes) ~335
C-I (in iodoarenes) ~270
N-H (in pyrroles) ~390

Note: These are general values for similar chemical environments and may vary for the specific molecule of this compound. Data derived from established thermochemical data. ucsb.edu

Computational modeling using DFT is instrumental in elucidating reaction mechanisms involving pyrazole derivatives. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for a given reaction can be constructed. This approach allows for the theoretical validation of proposed mechanisms and the prediction of reaction outcomes and regioselectivity. researchgate.net

For halogenated pyrazoles like this compound, DFT can model various transformations, including:

Cross-Coupling Reactions: Modeling the catalytic cycles of reactions like Suzuki or Sonogashira couplings at the C3-I or C4-Br positions to predict the most favorable reaction site. arkat-usa.org

Electrophilic Aromatic Substitution: Calculating the transition states for the substitution at the C5 position to determine the activation energy and feasibility of the reaction.

Tautomerism: Investigating the energy difference and the transition state for proton transfer between the two nitrogen atoms, which is a key aspect of pyrazole chemistry. researchgate.net

DFT calculations at levels such as B3LYP/6-31G(d,p) are commonly sufficient to locate transition states and reaction intermediates, although more advanced functionals and basis sets can provide higher accuracy. researchgate.netjocpr.com These computational studies provide a deeper understanding of the molecule's reactivity, guiding the design of efficient synthetic routes. mdpi.comnih.gov

Advanced Spectroscopic Probing of Molecular Structure and Reactivity

Advanced spectroscopic techniques, when combined with theoretical calculations, provide a powerful approach for the detailed characterization of molecular structure and the exploration of subtle electronic effects that govern reactivity.

A comparison of experimentally measured spectra with those calculated via DFT offers a robust method for structural confirmation and for understanding the influence of substituents on the pyrazole core. Recent studies on 4-halogenated-1H-pyrazoles have demonstrated excellent correlation between experimental and theoretical data. researchgate.netmdpi.com

Infrared (IR) Spectroscopy: The N-H stretching frequency in the IR spectrum is particularly sensitive to the electronic environment and hydrogen bonding. In the solid state, this band provides information about the strength of intermolecular interactions. DFT calculations on dimeric models of 4-halogenated pyrazoles have been used to predict these frequencies. For 4-bromo-1H-pyrazole and 4-iodo-1H-pyrazole, the calculated values align well with the experimental data, capturing the trend of decreasing stretching frequency with decreasing halogen electronegativity. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. For 4-halogenated pyrazoles, DFT calculations show that the resonance of the N-H proton shifts downfield as the electronegativity of the halogen substituent decreases. This trend is mirrored in the experimental data, confirming the electronic influence of the halogen on the acidity of the N-H proton. mdpi.com

Table 2: Comparison of Experimental and DFT-Calculated Spectroscopic Data for 4-Halogenated Pyrazole Analogs

Compound Spectroscopic Parameter Experimental Value Calculated Value (DFT)
4-Bromo-1H-pyrazole ¹H NMR (N-H shift, ppm) 12.98 9.88
Solid-State IR (N-H stretch, cm⁻¹) 3140 3448, 3450
4-Iodo-1H-pyrazole ¹H NMR (N-H shift, ppm) 13.00 10.00
Solid-State IR (N-H stretch, cm⁻¹) 3151 3443, 3444

Note: Calculated ¹H NMR values are for the gas phase. Calculated IR frequencies are for dimeric models and are typically higher than experimental solid-state values due to the harmonic approximation and differences between the model and the actual crystal lattice. mdpi.com

In the solid state, 1H-pyrazoles self-assemble into various supramolecular structures through intermolecular N-H···N hydrogen bonds. nih.gov The resulting motifs can include dimers, trimers, tetramers, or infinite chains (catemers). researchgate.netaip.org The specific arrangement is influenced by the nature of the substituents on the pyrazole ring.

X-ray crystallography studies on 4-halogenated pyrazoles reveal that the substituent plays a critical role in directing the solid-state packing. While 4-bromo-1H-pyrazole is isostructural with its chloro analog, forming trimeric hydrogen-bonding motifs, 4-iodo-1H-pyrazole adopts a different structure, forming infinite chains or catemers. researchgate.netmdpi.com This difference highlights the subtle interplay of steric and electronic factors, as well as potential halogen bonding interactions, in determining the crystal structure. DFT calculations can complement these experimental findings by quantifying the energies of these different hydrogen-bonded assemblies, helping to explain why a particular motif is preferred. researchgate.net

Table 3: Hydrogen Bonding Motifs in 4-Halogenated Pyrazole Analogs

Compound Crystallographic H-Bonding Motif N(H)···N Distance (Å)
4-Bromo-1H-pyrazole Trimer 2.872, 2.909
4-Iodo-1H-pyrazole Catemer (Chain) 2.901

Source: Data from crystallographic studies of 4-halogenated-1H-pyrazoles. researchgate.netmdpi.com

Q & A

Basic: What are the common synthetic routes for 4-Bromo-3-iodo-1H-pyrazole?

Answer:
The synthesis typically involves halogenation or cross-coupling reactions. A key method is the Sonogashira coupling of this compound with terminal alkynes under palladium catalysis. For example, 4-Bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole (Compound 7a) was synthesized via this route, yielding 64% after purification by column chromatography (ethyl acetate:n-hexane = 1:8) . Another approach involves Suzuki-Miyaura cross-coupling with arylboronic acids, where the bromine substituent is selectively replaced while preserving the iodine for further functionalization .

Advanced: How can regioselectivity challenges be addressed during functionalization of this compound?

Answer:
Regioselectivity depends on the relative reactivity of bromine and iodine. Iodine typically undergoes coupling reactions (e.g., Sonogashira, Heck) more readily due to its lower bond dissociation energy. For example, in microwave-assisted Sonogashira reactions, iodine at the 3-position reacts faster, enabling sequential functionalization. However, competing pathways may arise; rigorous optimization of catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂), ligands, and solvents (e.g., DMF vs. THF) is critical. Contradictions in reactivity can be resolved using computational modeling (DFT) to predict transition states .

Basic: What analytical techniques are used to characterize this compound and its derivatives?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns. For instance, the pyrazole ring proton typically resonates at δ 8.08 ppm (singlet) in CDCl₃ .
  • X-ray Crystallography : Determines exact molecular geometry. A related compound, 4-bromo-1,3,5-trimethyl-1H-pyrazole, showed a planar pyrazole ring with bond lengths of 1.33–1.38 Å .
  • HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 418.9782 for a brominated oxadiazole derivative) .

Advanced: How does steric hindrance influence the design of this compound-based enzyme inhibitors?

Answer:
Steric bulk at the 3- and 4-positions affects binding to enzyme active sites. For example, substituting iodine with a phenylethynyl group (via Sonogashira coupling) increased hydrophobicity and improved inhibition of kinases like EGFR. However, bulky substituents may reduce solubility, necessitating balance with polar groups (e.g., carboxylates). Structural studies of analogous compounds (e.g., thiazolyl-pyrazoles) revealed that halogen placement impacts π-π stacking and hydrogen bonding .

Advanced: How should researchers resolve contradictions in spectral data for halogenated pyrazoles?

Answer:
Contradictions often arise from tautomerism or solvent effects. For example:

  • ¹H NMR Splitting : In CDCl₃, the NH proton of 1H-pyrazoles may exchange rapidly, appearing as a broad singlet. Deuterated DMSO can stabilize tautomers, revealing distinct peaks.
  • 13C NMR Shifts : Bromine’s electronegativity deshields adjacent carbons (e.g., C-3 in 4-bromo derivatives shifts to ~104 ppm) .
  • Validation : Compare experimental data with DFT-calculated chemical shifts (software: Gaussian, ORCA) and reference databases (e.g., SDBS) .

Basic: What are the stability considerations for storing this compound?

Answer:
The compound is light- and moisture-sensitive. Storage recommendations:

  • Temperature : –20°C under inert gas (Ar/N₂).
  • Solubility : Stable in DCM or THF but degrades in DMSO over >48 hours.
  • Decomposition Signs : Color change (yellow to brown) indicates iodine liberation. Monitor via TLC (Rf = 0.4 in ethyl acetate/hexane) .

Advanced: What strategies optimize yield in multi-step syntheses involving this compound?

Answer:

  • Protection/Deprotection : Use 1-ethoxyethyl groups to protect the NH position during cross-coupling, then remove with HCl/MeOH .
  • Sequential Halogen Exchange : Bromine can be replaced via Ullman coupling after iodine functionalization.
  • Microwave Assistance : Reduces reaction time from 12 hours to 30 minutes (e.g., 80°C, 300 W) .

Basic: How is this compound utilized in metal-organic frameworks (MOFs)?

Answer:
The iodine atom serves as a ligand for transition metals (e.g., Cu, Pd). In one study, it coordinated with Pd(II) to form a MOF with 8.5 Å pore size, used for gas storage. Characterization via PXRD and BET surface area analysis confirmed structural integrity .

Advanced: What computational tools predict the reactivity of this compound in nucleophilic substitutions?

Answer:

  • DFT Calculations : Gaussian 09 with B3LYP/6-311+G(d,p) basis set predicts charge distribution (Mulliken charges) and Fukui indices to identify electrophilic sites.
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., SN2 vs. radical mechanisms in DMF) .

Advanced: How do electronic effects of halogens impact the photophysical properties of pyrazole derivatives?

Answer:
Iodine’s heavy atom effect enhances intersystem crossing, increasing phosphorescence. Bromine contributes to red-shifted absorption (λmax ~280 nm vs. 265 nm for non-halogenated analogs). TD-DFT studies correlate these trends with HOMO-LUMO gaps .

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